2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1170459-36-5
VCID: VC11987958
InChI: InChI=1S/C17H15N5O2/c1-10-11(2)20-22-12(9-18-17(22)19-10)7-8-21-15(23)13-5-3-4-6-14(13)16(21)24/h3-6,9H,7-8H2,1-2H3
SMILES: CC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C17H15N5O2
Molecular Weight: 321.33 g/mol

2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 1170459-36-5

Cat. No.: VC11987958

Molecular Formula: C17H15N5O2

Molecular Weight: 321.33 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione - 1170459-36-5

Specification

CAS No. 1170459-36-5
Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
IUPAC Name 2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H15N5O2/c1-10-11(2)20-22-12(9-18-17(22)19-10)7-8-21-15(23)13-5-3-4-6-14(13)16(21)24/h3-6,9H,7-8H2,1-2H3
Standard InChI Key IUCZDSVLADOTME-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES CC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-(2-{2,3-Dimethylimidazo[1,2-b] triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is systematically identified by the following descriptors:

PropertyValue
CAS No.1170459-36-5
IUPAC Name2-[2-(2,3-dimethylimidazo[1,2-b] triazin-7-yl)ethyl]isoindole-1,3-dione
Molecular FormulaC17H15N5O2\text{C}_{17}\text{H}_{15}\text{N}_{5}\text{O}_{2}
Molecular Weight321.33 g/mol
InChIInChI=1S/C17H15N5O2/c1-10-11(2)20-22-12(9-18-17(22)19-10)7-8-21-15(23)13-5-3-4-6-14(13)16(21)24/h3-6,9H,7-8H2,1-2H3
SMILESCC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O
PubChem CID37912169

The compound’s structure integrates a 2,3-dimethylimidazo[1,2-b] triazine group, characterized by a fused imidazole-triazine ring system, connected to a phthalimide-derived isoindole-1,3-dione via a two-carbon ethyl chain .

Structural Analysis

The imidazo[1,2-b] triazine core contains three nitrogen atoms, contributing to its electron-deficient aromatic system, which is conducive to interactions with biological targets such as enzymes or receptors . The methyl groups at positions 2 and 3 of the imidazole ring enhance hydrophobicity, potentially improving membrane permeability. The isoindole-1,3-dione moiety, a cyclic dicarboximide, introduces planar rigidity and hydrogen-bonding capacity, which may influence binding affinity in protein-ligand interactions.

Synthesis and Characterization

Spectroscopic Characterization

Key characterization data inferred from analogs include:

  • 1H^1\text{H} NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and ethyl chain protons (δ 3.4–4.0 ppm).

  • IR Spectroscopy: Stretching vibrations for carbonyl groups (νC=O\nu_{\text{C=O}} ~1700 cm1^{-1}) and aromatic C–N bonds (νC–N\nu_{\text{C–N}} ~1350 cm1^{-1}).

Biological Activities and Mechanisms

Antimicrobial Properties

Triazine-containing compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 8–16 μg/mL) and fungi (e.g., Candida albicans, MIC 32 μg/mL) . The ethyl bridge in this compound could optimize solubility, improving bioavailability.

Applications in Pharmaceutical Research

Drug Development

The compound’s dual pharmacophores position it as a candidate for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR in oncology.

  • Antimicrobial Agents: Combating drug-resistant pathogens.

  • Central Nervous System (CNS) Drugs: The phthalimide group is associated with neuroprotective effects .

Analytical and Formulation Challenges

Despite its potential, the compound’s poor aqueous solubility (predicted logP ~2.8) and metabolic instability may necessitate prodrug strategies or nanoparticle-based delivery systems .

Future Directions

  • Activity Profiling: Systematic screening against cancer, microbial, and inflammatory targets.

  • Structural Optimization: Modifying the ethyl bridge or methyl groups to enhance potency and pharmacokinetics.

  • Translational Studies: Investigating in vivo efficacy and toxicity in preclinical models.

The discontinuation of commercial availability underscores the need for academic and industrial collaboration to advance research on this underexplored compound.

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